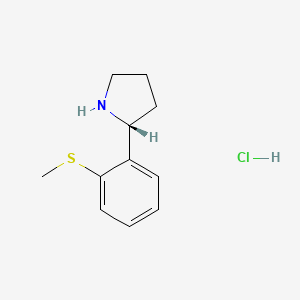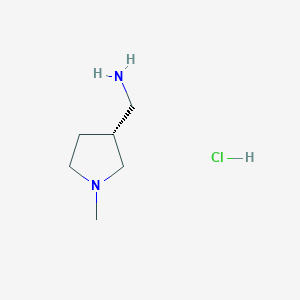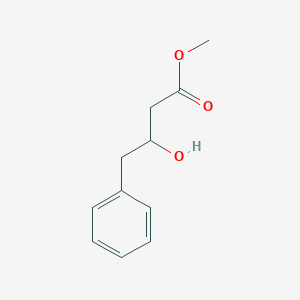
Methyl 3-hydroxy-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-4-phenylbutanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 3-hydroxy-4-phenylbutanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-4-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl 3-oxo-4-phenylbutanoate using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the keto group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Methyl 3-oxo-4-phenylbutanoate.
Reduction: Methyl 3-hydroxy-4-phenylbutanol.
Substitution: Methyl 3-chloro-4-phenylbutanoate.
Applications De Recherche Scientifique
Methyl 3-hydroxy-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs for cardiovascular and neurological conditions.
Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of methyl 3-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active 3-hydroxy-4-phenylbutanoic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxy-4-phenylbutanoate can be compared with other similar compounds such as:
Methyl 4-hydroxy-4-phenylbutanoate: This compound has a hydroxyl group at a different position, leading to variations in reactivity and applications.
Ethyl 3-hydroxy-4-phenylbutanoate: The ethyl ester variant has similar properties but may differ in solubility and reactivity.
Methyl 3-oxo-4-phenylbutanoate: The keto derivative is more reactive in certain oxidation and reduction reactions.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 3-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
Clé InChI |
KUWWVYHNMGLJKE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
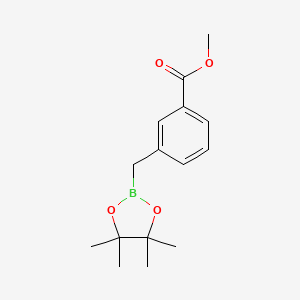
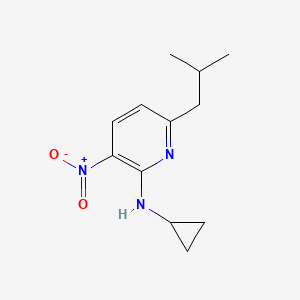
![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)
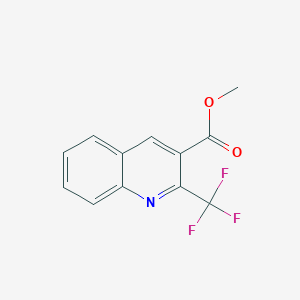
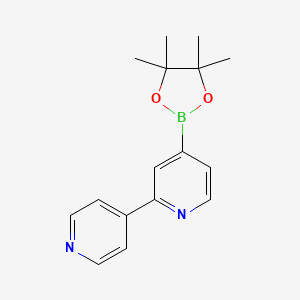
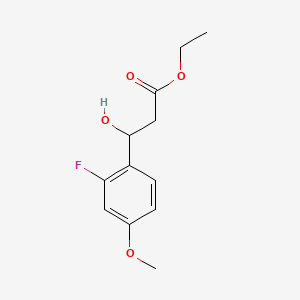
![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)
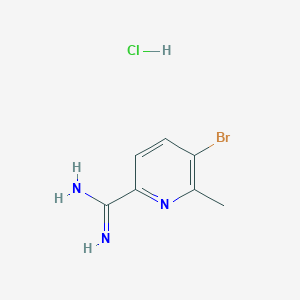

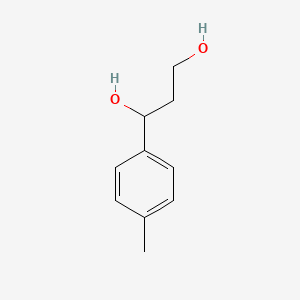
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
